![molecular formula C12H16ClNO B1404120 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-03-0](/img/structure/B1404120.png)
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Overview
Description
“3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride” is a chemical compound with the CAS Number: 1047656-03-0. It has a molecular weight of 225.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is spiro [chromane-2,3’-pyrrolidine] hydrochloride . The InChI code is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)5-6-12 (14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : This compound is involved in the synthesis of various spirocyclic compounds. For instance, it has been used in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures (Sosnovskikh et al., 2014).
Derivative Synthesis for Receptor Ligands : Derivatives of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride have been synthesized as ligands for receptors like 5-HT1A and σ-receptors. These derivatives show potential as anxiolytic agents and have been evaluated for their serotonergic and dopaminergic activities (Comoy et al., 1996).
Applications in Pharmacology
Potential Anticancer Agents : Certain derivatives of this compound have shown potential as anti-tumor agents. They have been tested against various cancer cell lines, including breast, CNS, and colon cancers (Jurd, 1996).
Development of Antihypertensive Agents : Studies have shown the potential of some derivatives in developing antihypertensive agents. They have been evaluated for cardiovascular activity in animal models (Davis et al., 1983).
Chemical Reactions and Interactions
Role in Chemical Reactions : This compound plays a role in various chemical reactions, including cyclizations, cycloadditions, and intercalations. These reactions are fundamental in synthesizing new chemical entities with potential pharmaceutical applications (Andina & Andin, 2016).
Photochromism Studies : It has been involved in studies related to photochromism, particularly in the context of spiropyrans, indicating its potential application in materials science (Takagi et al., 1991).
Safety And Hazards
properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLYJZAQKLSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

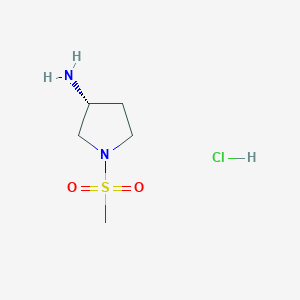

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)

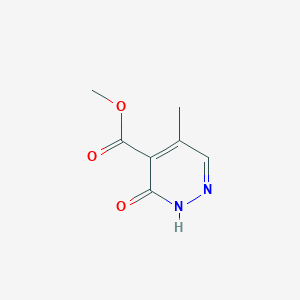
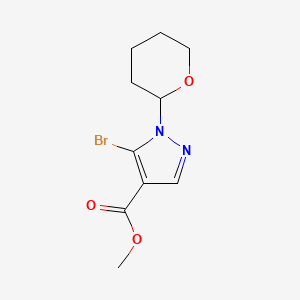
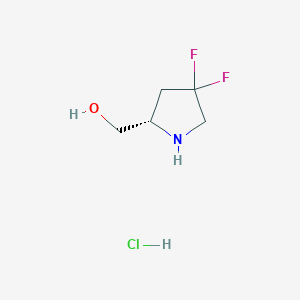
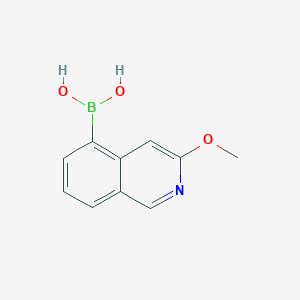
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)

![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)